4-diazo-3-hydroxy-3H-naphthalene-1-sulfonic acid
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Overview
Description
4-diazo-3-hydroxy-3H-naphthalene-1-sulfonic acid is a diazo compound with significant applications in various fields of chemistry and industry. It is known for its unique structure, which includes a diazo group (-N=N-) attached to a naphthalene ring system, making it a valuable intermediate in the synthesis of dyes and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-diazo-3-hydroxy-3H-naphthalene-1-sulfonic acid typically involves the diazotization of 1-amino-2-naphthol-4-sulfonic acid. This process includes dissolving 1-amino-2-naphthol-4-sulfonic acid in an alkaline solution, followed by the addition of sodium nitrite and a catalytic amount of copper sulfate under acidic conditions to form the diazo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves careful control of temperature and pH to ensure high yield and purity of the final product. The compound is then isolated and purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
4-diazo-3-hydroxy-3H-naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The diazo group can participate in electrophilic substitution reactions, forming azo compounds.
Coupling Reactions: It can couple with phenols and amines to form azo dyes.
Reduction Reactions: The diazo group can be reduced to form corresponding amines.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like phenols and anilines under acidic or basic conditions.
Coupling Reactions: Typically carried out in alkaline conditions with phenolic or amine substrates.
Reduction: Reducing agents such as sodium sulfite or stannous chloride.
Major Products
Azo Dyes: Formed through coupling reactions with phenols and amines.
Scientific Research Applications
4-diazo-3-hydroxy-3H-naphthalene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-diazo-3-hydroxy-3H-naphthalene-1-sulfonic acid involves its ability to form reactive intermediates, such as diazonium ions, which can undergo further chemical transformations. These intermediates can interact with nucleophiles, leading to the formation of azo compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
- 1-diazo-2-naphthol-4-sulfonic acid
- 4-amino-3-hydroxy-1-naphthalenesulfonic acid
- 2,1-naphthoquinone-1-diazide-4-sulfonic acid
Uniqueness
4-diazo-3-hydroxy-3H-naphthalene-1-sulfonic acid is unique due to its specific diazo group positioning on the naphthalene ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it particularly valuable in the synthesis of specific azo dyes and other organic compounds .
Properties
IUPAC Name |
4-diazo-3-hydroxy-3H-naphthalene-1-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c11-12-10-7-4-2-1-3-6(7)9(5-8(10)13)17(14,15)16/h1-5,8,13H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSVQLDYIXVKGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(C2=[N+]=[N-])O)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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